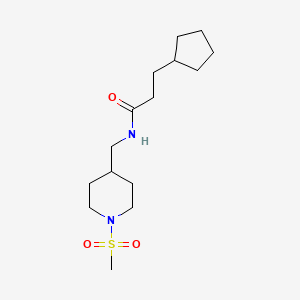

3-环戊基-N-((1-(甲磺酰基)哌啶-4-基)甲基)丙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Molecular Structure Analysis

The molecular structure of “3-cyclopentyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)propanamide” is complex, with both N atoms, the S atom, and one C atom lying on the reflecting plane. The piperazinium ring adopts a chair conformation .

Chemical Reactions Analysis

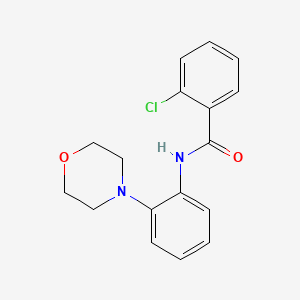

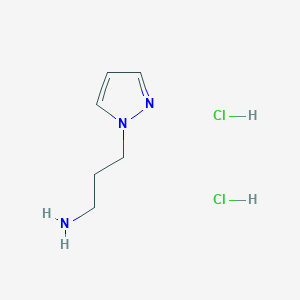

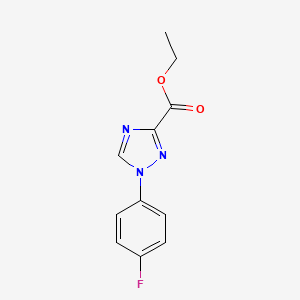

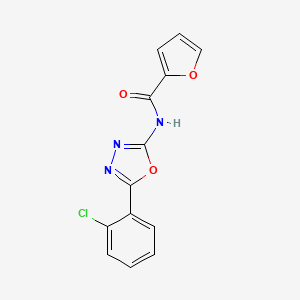

While specific chemical reactions involving “3-cyclopentyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)propanamide” are not available, there are studies on the chemical modulation of similar compounds . These studies involve the modulation of the aliphatic chain linking the 2-chlorobenzene moiety to the piperidine ring, modulation of the amide substituent, and replacement of the benzimidazol-2-one moiety with urea-like substructures .

科学研究应用

抗菌活性

Vinaya 等人 (2009) 的研究重点是合成类似于所需化合物的衍生物,展示出对影响番茄植株的细菌和真菌病原体的显著抗菌活性。该研究强调了取代基对这些化合物的抗菌功效的影响,表明在农业病虫害管理中具有潜在应用 (Vinaya 等人,2009)。

阿尔茨海默病治疗

Rehman 等人 (2018) 合成了一系列 N-取代衍生物,以评估阿尔茨海默病的潜在候选药物。这些化合物针对与阿尔茨海默病相关的酶乙酰胆碱酯酶筛选了酶抑制活性,表明它们作为治疗剂的潜力 (Rehman 等人,2018)。

催产素受体成像

史密斯等人 (2013) 对化合物 L-368,899 进行了研究,该化合物被烷基化以生成用于 PET 成像的选择性催产素受体配体。虽然大脑中的特异性摄取并不明显,但该研究提供了对神经学研究中成像剂开发的见解 (Smith 等人,2013)。

磷脂酶 A2 抑制

Oinuma 等人 (1991) 合成了一系列新化合物,包括类似于所需化合物的衍生物,作为膜结合磷脂酶 A2 的有效抑制剂。这些发现与心血管疾病治疗相关,证明了该化合物在减小心肌梗死面积方面的潜力 (Oinuma 等人,1991)。

杀虫剂开发

Sparks 等人 (2013) 和 Zhu 等人 (2011) 讨论了苏云金杆菌的化学和作用方式,苏云金杆菌是一种针对吸食汁液的害虫的新型杀虫剂。这些研究突出了苏云金杆菌的独特作用机制,不同于其他杀虫剂,以及其对抗虫害的有效性。这项研究支持在开发新型有效杀虫剂中应用类似化合物 (Sparks 等人,2013); (Zhu 等人,2011)。

作用机制

Mode of Action

The specific mode of action of 3-cyclopentyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)propanamide Similar compounds have been shown to interact with their targets through various mechanisms, such as oxidative addition and transmetalation

Biochemical Pathways

The biochemical pathways affected by 3-cyclopentyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)propanamide Similar compounds have been involved in suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-cyclopentyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)propanamide These properties are crucial in determining the bioavailability of the compound

属性

IUPAC Name |

3-cyclopentyl-N-[(1-methylsulfonylpiperidin-4-yl)methyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28N2O3S/c1-21(19,20)17-10-8-14(9-11-17)12-16-15(18)7-6-13-4-2-3-5-13/h13-14H,2-12H2,1H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICIVEVQJZGHKJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(CC1)CNC(=O)CCC2CCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-cyclopentyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)propanamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![16-(2,2,6,6-Tetramethylpiperidin-4-yl)-12,18-dioxa-16-azapentacyclo[11.8.0.0^{2,11}.0^{4,9}.0^{14,19}]henicosa-1(13),2(11),4(9),5,7,14(19),20-heptaene-3,10-dione](/img/structure/B2558388.png)

![3-[(2,4-Dichlorophenyl)methoxy]thiophene-2-carbohydrazide](/img/structure/B2558390.png)

![2-Chloro-N-[(1-ethylpyrazol-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B2558395.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide](/img/structure/B2558396.png)

![4-Amino-5-benzoyl-2-[(4-methoxybenzyl)sulfanyl]-3-thiophenecarbonitrile](/img/structure/B2558398.png)

![4-{1-[3-(4-Ethylphenoxy)-2-hydroxypropyl]benzimidazol-2-yl}-1-(4-methylphenyl) pyrrolidin-2-one](/img/structure/B2558401.png)

![2-[4-(6-Oxo-3-phenylpyridazin-1-yl)piperidin-1-yl]pyridine-4-carbonitrile](/img/structure/B2558406.png)

![3-(2-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2558409.png)